molecular formula C8H6N2O3 B13631933 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid

7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid

Cat. No.: B13631933
M. Wt: 178.14 g/mol
InChI Key: BSARUZLKSJCIDD-UHFFFAOYSA-N
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Description

7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction proceeds under mild conditions and provides a convenient route to construct the pyrrolo[3,4-b]pyridine skeleton.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,4-b]pyridine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the kinase, thereby blocking its activity and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Uniqueness

7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the keto group, which can significantly influence its reactivity and biological activity. This compound’s ability to form various derivatives through simple chemical modifications makes it a versatile scaffold for drug discovery and materials science.

Properties

IUPAC Name

7-oxo-5,6-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-6-4(2-10-7)1-5(3-9-6)8(12)13/h1,3H,2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSARUZLKSJCIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)N=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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